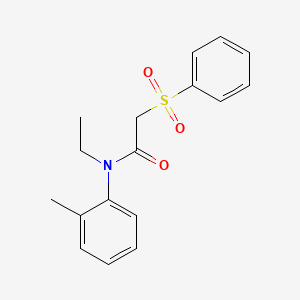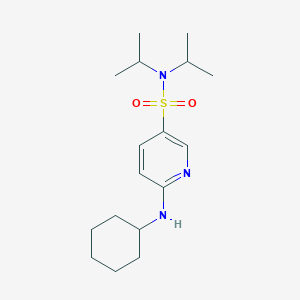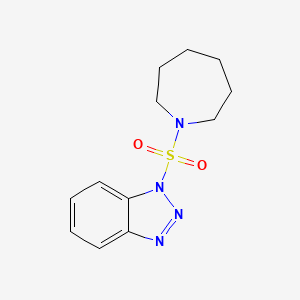![molecular formula C19H19ClN2O2 B4385517 5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4385517.png)
5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
描述
5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a chloro group at the 5-position, a methoxy group at the 2-position, and an indole moiety attached via an ethyl linker. The presence of the indole ring, a common structural motif in many biologically active molecules, suggests potential pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 5-chloro-2-methoxybenzoic acid and 5-methylindole.
Formation of Benzamide: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with 2-(5-methyl-1H-indol-3-yl)ethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures ranging from 0°C to room temperature. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
In an industrial setting, the synthesis of 5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide would involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. Catalysts and optimized reaction conditions would be used to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole moiety can participate in oxidation reactions to form indole-2,3-diones or reduction reactions to form indoline derivatives.
Coupling Reactions: The benzamide can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzamides with various functional groups.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indoline derivatives.
科学研究应用
Chemistry
In chemistry, 5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. The indole moiety is known for its presence in many bioactive molecules, suggesting that this compound could have applications in drug discovery and development. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its unique chemical properties make it a valuable component in various industrial processes.
作用机制
The mechanism of action of 5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The indole moiety may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
5-chloro-2-methoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the methyl group on the indole ring.
5-chloro-2-methoxy-N-[2-(5-bromo-1H-indol-3-yl)ethyl]benzamide: Contains a bromo group instead of a methyl group on the indole ring.
5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: Similar structure but with different substituents on the indole ring.
Uniqueness
The presence of the 5-methyl group on the indole ring in this compound may confer unique biological activities compared to its analogs. This methyl group can influence the compound’s binding affinity to receptors and its overall pharmacokinetic properties, making it a distinct and potentially valuable compound for further research.
属性
IUPAC Name |
5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-3-5-17-15(9-12)13(11-22-17)7-8-21-19(23)16-10-14(20)4-6-18(16)24-2/h3-6,9-11,22H,7-8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMHYDJYVPYCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B4385440.png)
![{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4385450.png)
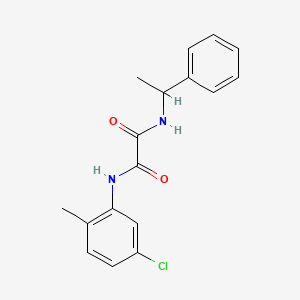
![N-methyl-2-nitro-5-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]aniline](/img/structure/B4385464.png)
![N-isopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4385476.png)
![N-[4-(butylsulfamoyl)phenyl]piperidine-1-carboxamide](/img/structure/B4385479.png)
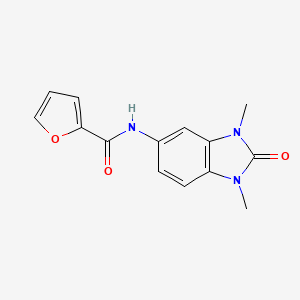
![methyl 5-[(2,4-dichlorobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4385499.png)
![2-(4-chloro-2-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4385502.png)
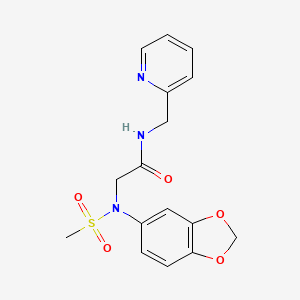
![{4-[(Benzylsulfonyl)methyl]phenyl}(4-methylpiperidin-1-yl)methanone](/img/structure/B4385520.png)
